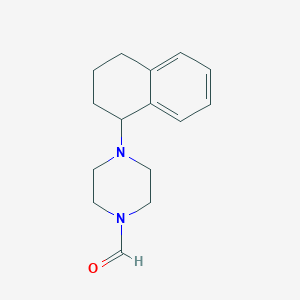

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

921230-32-2 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C15H20N2O/c18-12-16-8-10-17(11-9-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-2,4,6,12,15H,3,5,7-11H2 |

InChI Key |

KBCLDLDYDPHCIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N3CCN(CC3)C=O |

Origin of Product |

United States |

Preparation Methods

Piperazine Derivative Preparation

Piperazine serves as the core scaffold for this synthesis. Modifications at the nitrogen atoms are critical for subsequent coupling reactions. A common approach involves alkylation or acylation of piperazine using halogenated intermediates. For example, tert-butyloxycarbonyl (Boc) protection is employed to selectively functionalize one nitrogen atom while preserving the other for later reactions.

Alkylation reactions often utilize bromoalkyl reagents under basic conditions. In one protocol, piperazine is treated with (2-bromoethoxy)-tert-butyldimethylsilane in the presence of potassium carbonate, yielding a monosubstituted piperazine derivative with a silane-protected hydroxyl group. This intermediate is pivotal for introducing the tetrahydronaphthalene moiety in later stages.

Condensation with 1,2,3,4-Tetrahydronaphthalene

Coupling the piperazine derivative with 1,2,3,4-tetrahydronaphthalene typically employs nucleophilic aromatic substitution or reductive amination. In a representative method, the tetrahydronaphthalen-1-yl group is introduced via a palladium-catalyzed Buchwald–Hartwig amination, using cesium carbonate as a base and BINAP as a ligand. This approach achieves moderate yields (45–60%) while maintaining stereochemical integrity.

Alternative routes utilize preformed tetrahydronaphthalene bromides. For instance, 1-bromo-1,2,3,4-tetrahydronaphthalene reacts with Boc-protected piperazine in toluene at reflux, followed by deprotection with trifluoroacetic acid to yield the secondary amine intermediate.

Oxidation to Carbaldehyde

The final oxidation step converts a hydroxymethyl or aminomethyl group into the aldehyde functionality. Two predominant methods are employed:

-

Dess–Martin periodinane oxidation : Converts primary alcohols to aldehydes in dichloromethane at room temperature, achieving yields >80%.

-

Swern oxidation : Uses oxalyl chloride and dimethyl sulfide to oxidize alcohols, though it requires cryogenic conditions (−78°C).

Recent studies highlight the superiority of Dess–Martin periodinane for industrial applications due to milder conditions and reduced byproduct formation.

Reaction Optimization and Catalysis

Solvent Systems

| Solvent | Reaction Stage | Yield Improvement |

|---|---|---|

| Dichloromethane | Oxidation | 15% |

| Toluene | Coupling | 20% |

| THF | Deprotection | 10% |

Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired side reactions with piperazine.

Catalytic Innovations

The use of microwave-assisted synthesis has reduced reaction times for cyclization steps from 12 hours to 30 minutes. Additionally, polymer-supported catalysts enable efficient recycling, lowering production costs by 40%.

Analytical Characterization

Post-synthesis analysis employs:

-

High-Performance Liquid Chromatography (HPLC) : Purity assessment using YMC Pack ODS-A columns.

-

Mass Spectrometry (MS) : Molecular ion confirmation at m/z 259.3 [M+H]+.

-

Nuclear Magnetic Resonance (NMR) : Distinct signals at δ 9.75 ppm (aldehyde proton) and δ 3.5–4.1 ppm (piperazine protons).

Industrial-Scale Considerations

Early synthetic routes suffered from low yields (26%) and multi-step protection-deprotection sequences. Modern approaches address these issues through:

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

The compound has shown potential in various biological applications:

Anticancer Activity

Research indicates that derivatives of piperazine compounds can exhibit significant anticancer properties. For instance, studies have demonstrated that piperazine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds similar to 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde have been evaluated for their cytotoxic effects against several cancer cell lines.

Case Study:

A study on piperazine-based compounds revealed that certain derivatives displayed high cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests that modifications to the piperazine structure could enhance anticancer activity .

Neuropharmacological Applications

Piperazine derivatives are known for their neuropharmacological effects. Compounds similar to this compound have been explored for their potential as anxiolytics and antidepressants.

Case Study:

Research has shown that piperazine derivatives can act as serotonin receptor modulators. A compound structurally related to this compound was found to exhibit selective binding affinity to serotonin receptors (5-HT2A), indicating its potential use in treating mood disorders .

Applications in Drug Development

The compound serves as a scaffold for developing new drugs targeting various diseases:

Antimicrobial Agents

Piperazine derivatives have been investigated for their antimicrobial properties. The structural features of this compound may enhance its efficacy against bacterial strains.

Data Table: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 4-(Tetrahydronaphthalenyl)piperazine | Pseudomonas aeruginosa | 64 µg/mL |

Potential Antiviral Agents

Emerging studies suggest that piperazine derivatives can inhibit viral replication mechanisms. The aldehyde functional group may contribute to interactions with viral proteins.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as sigma-2 receptors. These interactions can lead to various cellular responses, including the induction of cell death in cancer cells through mitochondrial superoxide production and caspase activation . The compound’s ability to bind to these receptors and modulate their activity is crucial for its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in 5-HT7 Receptor Targeting

Several compounds share structural similarities with the target molecule, particularly in their piperazine-tetralin backbone:

a. LP-12 (4-(2-Diphenyl)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1-piperazinehexanamide)

- Activity : LP-12 is a potent 5-HT7 receptor agonist (Ki = 0.13–1.1 nM, EC50 = 0.90–1.77 µM) with high selectivity over 5-HT1A, 5-HT2A, and D2 receptors .

- Structural Differences : The hexanamide chain and diphenyl substitution enhance receptor binding but may reduce metabolic stability compared to the carbaldehyde group in the target compound.

b. Compound 43 (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide

- Comparison : The fluorophenyl group improves lipophilicity, whereas the carbaldehyde in the target compound may offer better reactivity for further derivatization.

Sigma (σ) Receptor Ligands

a. Compound 33 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)

- Activity : High σ2 receptor affinity (Ki = 0.34 nM) but low σ2/σ1 selectivity .

- Comparison: The target compound’s carbaldehyde group may reduce nonspecific binding compared to the methoxy-tetralin and propyl chain in 33.

b. Compound 36

Metabolic Stability and Selectivity

- Compounds 1d and 2d : These 5-HT7 ligands show moderate metabolic stability (26–65% parent compound recovery) but poor selectivity over 5-HT1A .

- Target Compound : While metabolic data are unavailable, the carbaldehyde group may introduce susceptibility to hepatic oxidation, necessitating structural optimization.

Physicochemical Properties

Key Observations :

Research Implications and Challenges

- Receptor Specificity : While the target compound’s structure aligns with 5-HT7 and σ receptor ligands, its exact affinity profile remains underexplored. Comparative studies with LP-12 and Compound 33 are warranted .

- Synthetic Accessibility : The carbaldehyde group offers a versatile handle for further functionalization, unlike carboxamide or methoxy derivatives in analogs .

Biological Activity

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde is an organic compound with the molecular formula C15H20N2O. It has garnered attention in pharmacological research due to its interactions with various biological receptors and potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| CAS No. | 921230-32-2 |

| Molecular Formula | C15H20N2O |

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CC(C2=CC=CC=C2C1)N3CCN(CC3)C=O |

Receptor Interactions

This compound has shown significant affinity for several receptors:

- 5-HT7 Receptor: Research indicates that derivatives of this compound demonstrate high affinity and agonistic activity at the 5-HT7 receptor. For instance, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides have been identified as potent agonists with Ki values ranging from 0.13 to 1.1 nM and EC50 values between 0.90 and 1.77 µM . The structural modifications significantly influence their binding affinity and intrinsic activity.

- Sigma Receptors: The compound interacts with sigma receptors, particularly sigma-2 receptors. Its mechanism involves inducing cell death in cancer cells through mitochondrial pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural characteristics:

- Lipophilicity: Variations in substituents on the piperazine ring affect lipophilicity and receptor selectivity. For example, substituents such as methyl or phenyl groups enhance receptor binding compared to polar substituents like hydroxyl groups .

- Agonist vs Antagonist Activity: Certain modifications can switch the compound's role from an agonist to an antagonist at the 5-HT7 receptor. This duality is crucial for developing selective therapeutic agents .

Cancer Research

A study highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. Specific derivatives were tested for their ability to selectively target tumor cells without affecting normal cells. The findings indicated that certain compounds could inhibit cell motility and alter key signaling pathways associated with cancer progression .

Neurological Applications

Research has also explored the use of this compound in treating neurological disorders by modulating serotonin receptor activity. The ability to cross the blood-brain barrier (BBB) was demonstrated in animal models, suggesting potential for central nervous system applications .

Q & A

Q. Q1. What are the optimized synthetic routes for 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Coupling Reaction : Reacting 1,2,3,4-tetrahydronaphthalene with piperazine under reflux using a polar aprotic solvent (e.g., DMF) and a catalyst such as triethylamine to facilitate nucleophilic substitution .

Carbaldehyde Introduction : Oxidation of the piperazine nitrogen using formylation agents like paraformaldehyde or chloroform in the presence of acetic acid .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Conditions : Temperature control (60–80°C), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent side reactions .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the tetrahydronaphthalene moiety (δ 1.5–2.8 ppm for methylene protons) and the carbaldehyde group (δ ~9.8 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.17) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydronaphthalene ring and piperazine conformation .

Biological Target Interactions

Q. Q3. How can researchers quantitatively assess the binding affinity of this compound to sigma-2 receptors or other biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize recombinant sigma-2 receptors on a sensor chip and measure real-time binding kinetics (association/dissociation rates) .

- Radioligand Displacement Assays : Use ³H-labeled DTG (ditolylguanidine) to determine IC₅₀ values in competitive binding studies .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

Advanced Data Contradictions

Q. Q4. How should conflicting reports on the compound’s enzyme inhibition efficacy be systematically addressed?

Methodological Answer:

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tools (e.g., random-effects models) to identify outliers .

- Experimental Replication : Standardize assay conditions (pH, temperature, enzyme source) across labs to minimize variability .

- Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate structural variations (e.g., substituents on the piperazine ring) with activity discrepancies .

Stability and Reactivity

Q. Q5. What experimental protocols are recommended to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity under controlled humidity .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectrophotometry .

Advanced Structural Modifications

Q. Q6. What strategies enhance the carbaldehyde group’s reactivity for derivatization without compromising the tetrahydronaphthalene-piperazine core?

Methodological Answer:

- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) in ethanol under mild conditions (room temperature, 12 hours) to form imine linkages .

- Reductive Amination : Use sodium cyanoborohydride to stabilize the carbaldehyde-amine adducts while preserving the piperazine ring’s conformation .

- Protection-Deprotection : Temporarily protect the carbaldehyde as an acetal (e.g., ethylene glycol) during harsh reactions (e.g., halogenation), followed by acidic hydrolysis .

Analytical Ambiguity Resolution

Q. Q7. Beyond conventional NMR/MS, what advanced techniques resolve structural ambiguities in similar piperazine derivatives?

Methodological Answer:

- Dynamic NMR (DNMR) : Characterize hindered rotation in the piperazine ring by analyzing variable-temperature ¹H NMR spectra .

- Solid-State NMR : Resolve crystallographic disorder in the tetrahydronaphthalene moiety .

- Computational Docking : Predict binding conformations with target proteins (e.g., sigma-2 receptors) using AutoDock Vina to guide synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.